molecular formula C38H58O8 B1246080 Tsugarioside C

Tsugarioside C

Cat. No.: B1246080
M. Wt: 642.9 g/mol
InChI Key: RJBCIJBIKBHZMX-MGAAYXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tsugarioside C is a lanostane-type triterpenoid saponin isolated from the fruiting bodies of Ganoderma tsugae, a medicinal mushroom widely studied for its bioactive secondary metabolites. Structurally, it is characterized by a lanostane skeleton (C30) with a xyloside moiety attached at the C-21 position and a (Z)-24-methyl group, forming an 8,23,25-trien-21-oic acid ester . Its molecular formula is C37H60O7, with a monoisotopic mass of 616.433904 Da .

This compound demonstrates cytotoxic activity against liver cancer cells, specifically inhibiting Hep 3B cell proliferation through apoptosis induction . Unlike other triterpenoids from G. tsugae that target xanthine oxidase (e.g., tsugaric acids D and E) , this compound’s bioactivity is linked to its glycosylation pattern and side-chain modifications.

Properties

Molecular Formula

C38H58O8

Molecular Weight

642.9 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] (2R,4Z)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylhepta-4,6-dienoate

InChI

InChI=1S/C38H58O8/c1-21(2)22(3)10-11-24(33(43)46-34-32(42)31(41)28(40)20-44-34)25-14-18-38(9)27-12-13-29-35(5,6)30(45-23(4)39)16-17-36(29,7)26(27)15-19-37(25,38)8/h10,24-25,28-32,34,40-42H,1,11-20H2,2-9H3/b22-10-/t24-,25-,28-,29+,30-,31+,32-,34+,36-,37-,38+/m1/s1

InChI Key

RJBCIJBIKBHZMX-MGAAYXLPSA-N

Isomeric SMILES

CC(=C)/C(=C\C[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)/C

Canonical SMILES

CC(=C)C(=CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)OC5C(C(C(CO5)O)O)O)C

Synonyms

3-acetoxy-24-methyllanosta-8,23,25-trien-21-oic acid ester xyloside
tsugarioside C

Origin of Product

United States

Comparison with Similar Compounds

Tsugarioside B

  • Structural Similarities: Both Tsugarioside B and C are triterpenoid saponins from G. tsugae with a β-D-xyloside group at C-21. Their lanostane skeletons share acetoxy groups at C-3α .
  • Key Differences :
    Tsugarioside C has a (Z)-24-methyl-8,23,25-trien side chain, whereas Tsugarioside B features an 8,24-diene system without methyl substitution at C-24 .
  • Bioactivity :
    Tsugarioside B exhibits cytotoxicity against PC3 prostate cancer cells (IC50 ~15 μM) but shows weaker inhibition of liver cancer cells compared to this compound (IC50 ~8 μM) .

Ganosinoside A

  • Source: Isolated from Ganoderma sinense .
  • Structural Comparison: Ganosinoside A shares a lanostane skeleton and glycosylation at C-21 but differs in sugar composition (glucoside vs. xyloside) and side-chain unsaturation (lacks the 23,25-diene system) .
  • Bioactivity: Limited data exist, but preliminary studies suggest moderate anti-inflammatory effects, contrasting with this compound’s cancer-specific cytotoxicity .

Ganoderic Acid A

  • Source: Ubiquitous in Ganoderma species, including G. lucidum .
  • Structural Divergence: Ganoderic acid A is a non-glycosylated triterpenoid with a carboxyl group at C-26 and hydroxylation at C-7 and C-15 .
  • Functional Contrast: While this compound targets apoptosis in liver cancer cells, ganoderic acid A is primarily anti-inflammatory and immunomodulatory .

Functional Comparison with Pharmacologically Related Compounds

Tsugaric Acid C

  • Structure: A non-glycosylated lanostane triterpenoid with hydroxylation at C-24 .
  • Activity : Inhibits xanthine oxidase (IC50 ~3 μM) but lacks cytotoxicity against cancer cells, highlighting the critical role of glycosylation in this compound’s anticancer properties .

Ergosterol Peroxide

  • Source: Common fungal steroid in Ganoderma spp. .
  • Functional Overlap : Both compounds induce apoptosis, but ergosterol peroxide acts via ROS generation, whereas this compound’s mechanism involves mitochondrial pathway activation .

Data Tables

Table 1: Structural and Bioactive Comparison of this compound and Analogues

Compound Source Glycosylation Key Substituents Bioactivity (IC50 or Key Target) References
This compound G. tsugae C-21 xyloside (Z)-24-methyl-8,23,25-trien Hep 3B cells: 8 μM
Tsugarioside B G. tsugae C-21 xyloside 8,24-diene PC3 cells: 15 μM
Ganosinoside A G. sinense C-21 glucoside 8,24-diene Anti-inflammatory (no IC50 reported)
Ganoderic Acid A G. lucidum None C-7, C-15 hydroxyl; C-26 carboxyl COX-2 inhibition (IC50 ~10 μM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tsugarioside C
Reactant of Route 2
Tsugarioside C

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